molecular formula C9H14O4 B12845136 Cis-Pinic Acid

Cis-Pinic Acid

Cat. No.: B12845136
M. Wt: 186.20 g/mol
InChI Key: LEVONNIFUFSRKZ-RITPCOANSA-N
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Description

Cis-Pinic Acid is a significant oxidation product of α-pinene, a key monoterpene compound in biogenic emission processes. It is a multifunctional organic acid with both carbonyl and carboxyl groups, making it an important tracer in the study of α-pinene chemistry .

Preparation Methods

Cis-Pinic Acid is primarily produced through the gas-phase oxidation of α-pinene. This process involves the reaction of α-pinene with atmospheric oxidants such as ozone, hydroxyl radicals, and nitrate radicals. The oxidation process leads to the formation of various products, including this compound . Industrial production methods typically involve the controlled oxidation of α-pinene under specific conditions to maximize the yield of this compound .

Comparison with Similar Compounds

Cis-Pinic Acid is similar to other oxidation products of α-pinene, such as cis-Pinonic Acid and limononic acid. it is unique in its specific structure and the types of reactions it undergoes. For example, cis-Pinonic Acid also undergoes photolysis but produces different major products compared to this compound . Limononic acid, on the other hand, is a direct product of the photolysis of this compound .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(1R,3R)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m1/s1

InChI Key

LEVONNIFUFSRKZ-RITPCOANSA-N

Isomeric SMILES

CC1([C@H](C[C@H]1C(=O)O)CC(=O)O)C

Canonical SMILES

CC1(C(CC1C(=O)O)CC(=O)O)C

Origin of Product

United States

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